N-Boc-2-bromo-N-methylbenzamide
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Overview
Description
N-Boc-2-bromo-N-methylbenzamide is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. It is a useful research chemical and is often employed in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-bromo-N-methylbenzamide typically involves the reaction of 2-bromo-N-methylbenzamide with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-bromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-Boc-2-amino-N-methylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of N-Boc-2-bromo-N-formylbenzamide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: N-Boc-2-amino-N-methylbenzamide.
Reduction: N-Boc-2-amino-N-methylbenzamide.
Oxidation: N-Boc-2-bromo-N-formylbenzamide.
Scientific Research Applications
N-Boc-2-bromo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-bromo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the Boc protecting group.
N-Boc-2-amino-N-methylbenzamide: Similar structure but with an amino group instead of a bromine atom.
N-Boc-2-bromo-N-formylbenzamide: Similar structure but with a formyl group instead of a methyl group.
Uniqueness
N-Boc-2-bromo-N-methylbenzamide is unique due to the presence of both the Boc protecting group and the bromine atom, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
2006276-85-1 |
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Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
tert-butyl N-(2-bromobenzoyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15(4)11(16)9-7-5-6-8-10(9)14/h5-8H,1-4H3 |
InChI Key |
JHQBYTMWKASNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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